
1H,1H-Heptafluorobutoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1H-Heptafluorobutoxybenzene is a fluorinated organic compound characterized by the presence of a heptafluorobutoxy group attached to a benzene ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H,1H-Heptafluorobutoxybenzene can be synthesized through a multi-step process involving the introduction of the heptafluorobutoxy group to the benzene ring. One common method involves the reaction of heptafluorobutyl alcohol with benzene in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1H,1H-Heptafluorobutoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1H,1H-Heptafluorobutoxybenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants with enhanced chemical and thermal stability.
Mecanismo De Acción
The mechanism of action of 1H,1H-Heptafluorobutoxybenzene involves its interaction with molecular targets through various pathways. The fluorinated nature of the compound imparts unique properties, such as increased lipophilicity and resistance to enzymatic degradation. These properties enable the compound to interact with hydrophobic regions of proteins and membranes, potentially affecting their function and stability.
Comparación Con Compuestos Similares
1H,1H,2H,2H-Perfluorooctylbenzene: Similar in structure but with a longer perfluorinated chain.
1H,1H,2H,2H-Perfluorodecylbenzene: Another similar compound with an even longer perfluorinated chain.
Uniqueness: 1H,1H-Heptafluorobutoxybenzene is unique due to its specific chain length and the balance it provides between hydrophobicity and chemical reactivity. This balance makes it particularly useful in applications where both stability and reactivity are required.
Propiedades
Fórmula molecular |
C10H7F7O |
|---|---|
Peso molecular |
276.15 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluorobutoxybenzene |
InChI |
InChI=1S/C10H7F7O/c11-8(12,9(13,14)10(15,16)17)6-18-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
KSVPNWKSLCEEEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


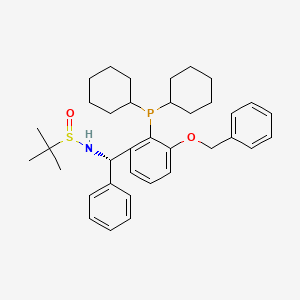
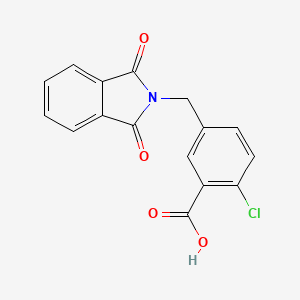

![prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12088671.png)
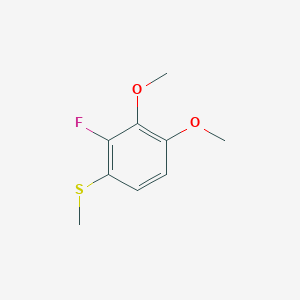

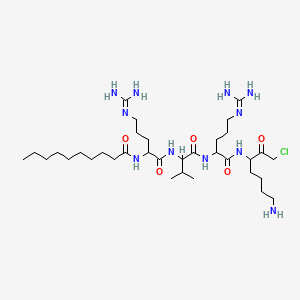

![2-[2-Hydroxy-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B12088699.png)
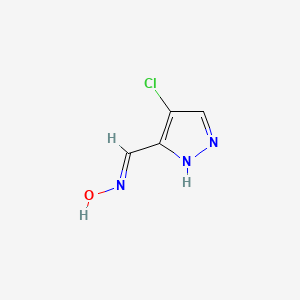

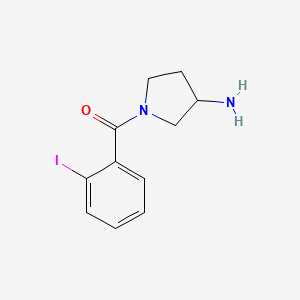
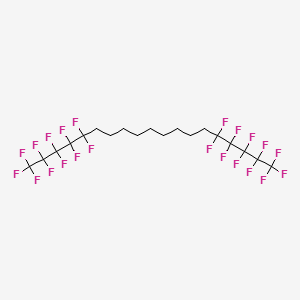
![2-(3,5-Dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid](/img/structure/B12088718.png)
